(5-Methyl-1,2-oxazol-3-yl)methanethiol

Description

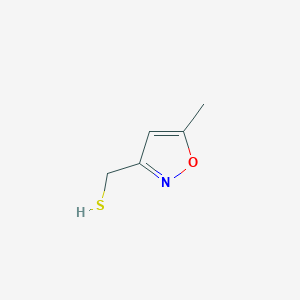

(5-Methyl-1,2-oxazol-3-yl)methanethiol is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a methyl group at the 5-position and a methanethiol (-CH₂SH) moiety at the 3-position. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, such as triazolothiadiazoles (see Section 2.1) .

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-5(3-8)6-7-4/h2,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDASJJIKPECHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301373 | |

| Record name | 5-Methyl-3-isoxazolemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146796-46-5 | |

| Record name | 5-Methyl-3-isoxazolemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146796-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-isoxazolemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2-oxazol-3-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-oxazol-3-yl)methanethiol typically involves the reaction of 5-methyl-1,2-oxazole with a thiolating agent under controlled conditions. One common method involves the use of hydrogen sulfide (H₂S) in the presence of a base, such as sodium hydroxide (NaOH), to introduce the thiol group . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or column chromatography, are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Amines: Resulting from the reduction of the oxazole ring.

Thioethers: Produced via nucleophilic substitution reactions.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)methanethiol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying thiol-related processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. This interaction can affect various cellular pathways, including those involved in redox regulation and signal transduction .

Comparison with Similar Compounds

Triazole and Triazolothiadiazole Derivatives

(5-Methyl-1,2-oxazol-3-yl)methanethiol is incorporated into larger heterocyclic systems, such as 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (C₁₄H₁₁N₅OS₂). Key features of this derivative include:

- Planar Triazolothiadiazole Core : The triazolothiadiazole system exhibits near-planarity (r.m.s. deviation = 0.002 Å), enabling π-π stacking interactions with centroid distances of 3.4707(18) Å .

- Dihedral Angles : The oxazole ring forms dihedral angles of 6.33(12)° and 42.95(14)° with the triazolothiadiazole and benzyl groups, respectively, influencing steric interactions .

- Crystal Packing : The compound crystallizes in the orthorhombic space group Pca2₁, forming columnar structures along the [010] direction due to face-centric interactions .

Comparison with 4-Aryl-5-(5-Methylisoxazol-3-yl)-1,2,4-Triazol-3-thiols ():

- These derivatives replace the thiadiazole moiety with a triazole ring.

- Synthesis involves cyclization of 5-methylisoxazole-3-carbohydrazide with arylisothiocyanates, contrasting with the thiol-acyl chloride reactions used for triazolothiadiazoles .

- Structural differences likely affect solubility and biological activity, though specific data are unavailable in the evidence.

Oxadiazole Derivatives

The synthesis of 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () highlights key distinctions:

- Core Heterocycle : The 1,3,4-oxadiazole ring lacks the oxygen and nitrogen arrangement of 1,2-oxazole, altering electronic properties.

- Synthesis : Similar use of thiol intermediates (e.g., 1,3,4-oxadiazole-2-thiol) but employs naphthoyl chloride for acylation instead of cyclization .

- Substituent Effects : The naphthoyl group increases molecular weight and steric bulk compared to the benzylsulfanyl group in triazolothiadiazoles.

Hydrogen Bonding and Crystal Engineering

Hydrogen bonding patterns in crystals () reveal critical differences:

- The thiol group in this compound can form strong S–H⋯N/O bonds, whereas oxadiazole derivatives rely on weaker C–H⋯π or van der Waals interactions.

- In triazolothiadiazoles, π-π stacking dominates packing behavior, whereas 1,3,4-oxadiazoles may prioritize hydrogen bonds due to their polar nitrogen atoms .

Data Tables

Table 1. Structural and Crystallographic Comparison

*Hypothetical data inferred from related compounds.

Biological Activity

(5-Methyl-1,2-oxazol-3-yl)methanethiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a methyl-substituted oxazole ring and a thiol group, which are critical for its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇NOS |

| SMILES | CC1=CC(=NO1)CS |

| InChI | InChI=1S/C5H7NOS/c1-4-2-5(3-8)6-7-4/h2,8H,3H2,1H3 |

The biological activity of this compound is primarily attributed to:

- Thiol Group Interactions : The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Oxazole Ring Activity : The oxazole ring may interact with various biological receptors and enzymes, influencing cellular processes such as signaling pathways and metabolic reactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways involved in tumor growth.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited broad-spectrum activity with MIC values comparable to established antibiotics. This suggests its potential utility in treating infections caused by resistant bacterial strains .

Study on Anticancer Properties

Another investigation focused on the compound's effects on cancer cell lines. The study found that this compound significantly reduced cell viability in specific cancer types through apoptosis induction. Mechanistic studies revealed that the compound modulated apoptosis-related proteins, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.